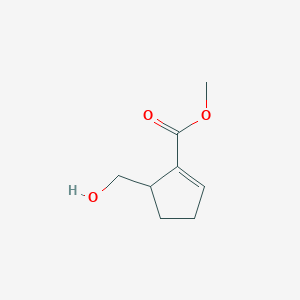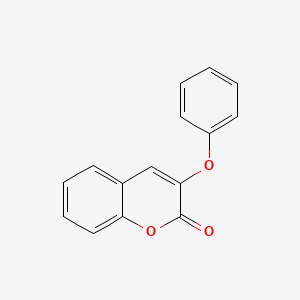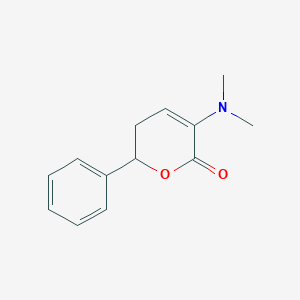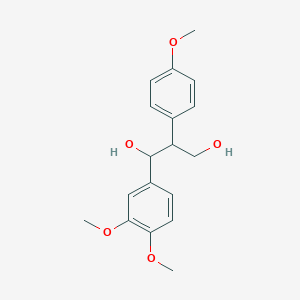
3,8-Dimethyl-5-(propan-2-yl)-1,2,6,7,8,8a-hexahydronaphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dimethyl-5-(propan-2-yl)-1,2,6,7,8,8a-hexahydronaphthalen-2-ol is a sesquiterpenoid compound Sesquiterpenoids are a class of terpenoids that consist of three isoprene units and often exhibit a wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-5-(propan-2-yl)-1,2,6,7,8,8a-hexahydronaphthalen-2-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule followed by various functional group modifications to achieve the desired structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
3,8-Dimethyl-5-(propan-2-yl)-1,2,6,7,8,8a-hexahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
科学研究应用
3,8-Dimethyl-5-(propan-2-yl)-1,2,6,7,8,8a-hexahydronaphthalen-2-ol has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
相似化合物的比较
Similar Compounds
3,8-Dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one: Another sesquiterpenoid with a similar structure but different functional groups.
(4aR,5S,6S,8R,8aS)-6-hydroxy-3,8-dimethyl-5-propan-2-yl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one: A related compound with hydroxyl and ketone groups.
Uniqueness
3,8-Dimethyl-5-(propan-2-yl)-1,2,6,7,8,8a-hexahydronaphthalen-2-ol is unique due to its specific arrangement of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
属性
| 96517-04-3 | |
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
3,8-dimethyl-5-propan-2-yl-1,2,6,7,8,8a-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H24O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h7,9-10,13,15-16H,5-6,8H2,1-4H3 |
InChI 键 |
HWWSPCALNNAGNM-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(=C2C1CC(C(=C2)C)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


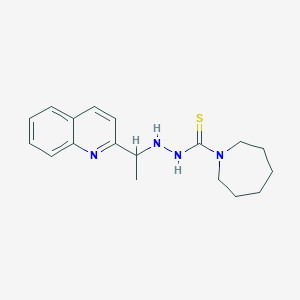
![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
